5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Palladium-catalyzed cross-coupling Late-stage functionalization Suzuki coupling

5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 1557560-51-6, MF C10H10BrNO, MW 240.10) is a dual-functionalized tetrahydroisoquinolin-1-one (THIQ-1-one) building block bearing a bromine atom at the C-5 position and a methyl group at the C-7 position on the bicyclic lactam scaffold. The compound belongs to the 3,4-dihydroisoquinolin-1(2H)-one family, a privileged scaffold in medicinal chemistry with validated applications as GPR40 antagonists , PARP inhibitors , and BB2 receptor antagonists.

Molecular Formula C10H10BrNO
Molecular Weight 240.1
CAS No. 1557560-51-6
Cat. No. B2597377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
CAS1557560-51-6
Molecular FormulaC10H10BrNO
Molecular Weight240.1
Structural Identifiers
SMILESCC1=CC2=C(CCNC2=O)C(=C1)Br
InChIInChI=1S/C10H10BrNO/c1-6-4-8-7(9(11)5-6)2-3-12-10(8)13/h4-5H,2-3H2,1H3,(H,12,13)
InChIKeyKKLXEFWWUHRVSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 1557560-51-6): Core Scaffold Identity and Procurement-Class Positioning


5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 1557560-51-6, MF C10H10BrNO, MW 240.10) is a dual-functionalized tetrahydroisoquinolin-1-one (THIQ-1-one) building block bearing a bromine atom at the C-5 position and a methyl group at the C-7 position on the bicyclic lactam scaffold. The compound belongs to the 3,4-dihydroisoquinolin-1(2H)-one family, a privileged scaffold in medicinal chemistry with validated applications as GPR40 antagonists [1], PARP inhibitors [2], and BB2 receptor antagonists [3]. This specific compound is cited in seven patents [4] and is commercially available at 95–98% purity from multiple vendors, positioning it as a procurement-relevant intermediate for structure–activity relationship (SAR) exploration and lead optimization programs.

Why Unsubstituted 7-Methyl or Des-Methyl 5-Bromo THIQ-1-one Analogs Cannot Substitute for 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one


The 5-bromo-7-methyl substitution pattern on the tetrahydroisoquinolin-1-one scaffold is not arbitrarily interchangeable with either the non-brominated 7-methyl parent or the des-methyl 5-bromo analog. The bromine at C-5 is a critical synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira), enabling late-stage diversification that the non-brominated parent (CAS 371756-25-1) simply cannot undergo . Conversely, the C-7 methyl group modulates both lipophilicity and steric environment: the des-methyl 5-bromo analog (CAS 1109230-25-2) exhibits a computed XLogP3 of 1.9 [1], whereas the target compound, with the added methyl group, is predicted to have higher logP, altering pharmacokinetic and solubility profiles. Furthermore, structure–activity relationship studies on 7-substituted tetrahydroisoquinolines demonstrate that 7-position substituents profoundly affect target binding affinity and selectivity profiles [2]. Substituting either handle away results in a functionally distinct chemical entity with divergent reactivity, physicochemical properties, and biological performance; the quantitative evidence below substantiates this.

Quantitative Differentiation Evidence for 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one Versus Closest Analogs


Synthetic Handle Orthogonality: Bromine at C-5 Enables Cross-Coupling Chemistry Absent in the Non-Brominated Parent

The target compound 5-bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one contains a bromine substituent at C-5, which serves as a critical synthetic handle for Pd-catalyzed cross-coupling reactions. This functionality is entirely absent in the non-brominated 7-methyl parent compound (7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one, CAS 371756-25-1). The target compound is synthesized via direct bromination of the 7-methyl parent using bromine or N-bromosuccinimide (NBS) under controlled conditions , confirming that the bromine is introduced regioselectively at C-5 and that the C-7 methyl group remains intact throughout. In contrast, the non-brominated parent lacks any halogen handle and cannot undergo oxidative addition with Pd(0), rendering it incompatible with standard cross-coupling diversification strategies. This synthetic handle orthogonality is a binary, quantifiable differentiation: the target compound can participate in C–C and C–N bond-forming reactions that the parent cannot.

Palladium-catalyzed cross-coupling Late-stage functionalization Suzuki coupling Medicinal chemistry building blocks

Lipophilicity Differentiation: 7-Methyl Group Increases Computed LogP Relative to the Des-Methyl 5-Bromo Analog

The presence of the C-7 methyl group in the target compound increases its lipophilicity compared to the des-methyl 5-bromo analog (5-bromo-3,4-dihydroisoquinolin-1(2H)-one, CAS 1109230-25-2). The des-methyl analog has a computed XLogP3-AA of 1.9 according to PubChem [1]. While the experimental logP for the target compound has not been reported, the addition of a methyl group on an aromatic ring typically increases logP by approximately 0.5 log units based on the aromatic carbon contribution in fragment-based logP prediction methods, yielding an estimated XLogP3 of approximately 2.4 [2]. This difference is meaningful for medicinal chemistry optimization, as a ΔlogP of ~0.5 can significantly alter permeability, protein binding, and metabolic clearance profiles [2]. The vendor-specified purity of the target compound is 98% (Leyan ) and 95% (AKSci ), while the des-methyl analog is available at 95% purity (Chemshuttle ), indicating comparable or superior commercial quality for the target compound.

Lipophilicity cLogP Physicochemical properties Drug-likeness

7-Substitution Pharmacological Relevance: Evidence from PNMT Inhibitor SAR Implicates 7-Position Substituents in Target Binding Affinity

A comprehensive SAR study of 7-substituted-1,2,3,4-tetrahydroisoquinolines by Grunewald et al. established that substituents at the 7-position directly influence both PNMT inhibitory potency and α₂-adrenoceptor selectivity [1]. While the specific 7-methyl-5-bromo analog was not evaluated in that study, the reported data demonstrate that 7-position electron-donating groups (e.g., methyl) enhance PNMT affinity relative to unsubstituted or electron-withdrawing 7-substituents. For example, the 7-methyl-substituted THIQ analog (without C-5 bromine) exhibited a Ki of 1.9 μM against PNMT, whereas the 7-unsubstituted parent showed a Ki of 5.2 μM, representing a ~2.7-fold improvement in affinity [1]. This class-level SAR inference suggests that the 7-methyl group in the target compound may confer enhanced biological target engagement relative to 7-unsubstituted analogs. The additional C-5 bromine provides a synthetic diversification point not explored in the original PNMT series, opening a distinct chemical space for selectivity optimization.

Phenylethanolamine N-methyltransferase (PNMT) α2-Adrenoceptor selectivity 7-Substituted tetrahydroisoquinolines Structure–activity relationship

Patent-Documented Utility: Seven Patent Citations Evidence Validated Industrial Relevance Not Shared by Closely Related Analogs

The target compound is cited in seven patents according to PubChemLite patent count analysis [1]. This metric provides an objective, quantifiable measure of industrial relevance and validated utility. In comparison, the closely related 5-bromo-1,2,3,4-tetrahydroisoquinoline (CAS 81237-69-6), which lacks the C-1 carbonyl and C-7 methyl group, appears in 2 patents, while the non-brominated 7-methyl parent appears in 1 patent [2]. The higher patent citation count for the target compound indicates broader adoption in proprietary drug discovery programs. Patent families covering this scaffold include BB2 receptor antagonists for irritable bowel syndrome (Seldar Pharma) [3], GPR40 antagonists [4], and tetrahydroisoquinolin-1-one derivatives as pharmaceutical agents (Sanofi-Aventis) [5]. This industrial footprint is a procurement-relevant differentiator: compounds with multi-patent precedent are more likely to have validated synthetic routes, established supply chains, and demonstrated utility in lead optimization, reducing the risk of investing in a dead-end building block.

Patent landscape Industrial relevance Intellectual property Drug discovery intermediates

Procurement-Optimized Application Scenarios for 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one Based on Quantitative Differentiation Evidence


Diversity-Oriented Synthesis via Pd-Catalyzed Cross-Coupling at C-5 Bromine

The C-5 bromine atom enables Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira cross-coupling reactions for late-stage diversification of the tetrahydroisoquinolin-1-one scaffold. This synthetic handle is absent in the non-brominated 7-methyl parent , making the target compound the required building block for any program requiring C-5 arylation, amination, or alkynylation. The retained C-7 methyl group simultaneously modulates lipophilicity and may influence regioselectivity in subsequent functionalization steps. This scenario is directly supported by the synthetic route evidence (bromination of the parent compound) and the binary differentiation in Pd(0) cross-coupling compatibility established in Evidence_Item 1.

PNMT Inhibitor Lead Optimization Leveraging 7-Methyl Pharmacophore and C-5 Diversification Point

SAR data from the 7-substituted tetrahydroisoquinoline class demonstrate that 7-methyl substitution enhances PNMT binding affinity by ~2.7-fold relative to the 7-unsubstituted analog [1]. The target compound combines this pharmacophoric 7-methyl group with a C-5 bromine diversification handle not present in the original PNMT series, enabling exploration of C-5 substituent effects on PNMT potency and α₂-adrenoceptor selectivity. This dual-functionalization strategy is not accessible with either the non-brominated 7-methyl parent or the des-methyl 5-bromo analog alone. This application scenario is directly derived from the class-level SAR inference established in Evidence_Item 3.

BB2 Receptor Antagonist Scaffold Construction for Irritable Bowel Syndrome Drug Discovery

The tetrahydroisoquinolin-1-one core with amide substitution at the 4-position is a validated BB2 receptor antagonist pharmacophore, as documented in patent literature from Seldar Pharma [2]. The target compound, bearing both C-5 bromine and C-7 methyl substituents, serves as a versatile intermediate for constructing 4-amido-tetrahydroisoquinolin-1-one derivatives with diverse C-5 aryl/heteroaryl extensions. The seven patent citations associated with this scaffold [3] confirm its industrial relevance and reduce the risk of pursuing a building block without demonstrated utility in proprietary drug discovery. This scenario is supported by the patent citation evidence in Evidence_Item 4.

Physicochemical Property Modulation in Parallel Library Synthesis

The estimated ΔXLogP3 of ~+0.5 for the target compound versus the des-methyl 5-bromo analog [4] provides a quantifiable basis for selecting this building block in parallel library synthesis aimed at optimizing lipophilicity-dependent properties such as membrane permeability, plasma protein binding, and metabolic stability. The 98% commercial purity available from established vendors ensures that the building block meets the quality requirements for high-throughput parallel chemistry without requiring additional purification. This application scenario is directly supported by the lipophilicity differentiation evidence in Evidence_Item 2.

Quote Request

Request a Quote for 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.